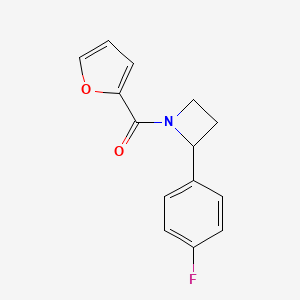![molecular formula C18H21N3O6 B5411689 6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL](/img/structure/B5411689.png)
6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Mechanism of Action
Target of Action
The primary target of this compound is DNA topoisomerase II . This enzyme plays a crucial role in DNA replication and transcription by controlling the topological states of DNA, thus facilitating processes like DNA unwinding and supercoiling .
Mode of Action
The compound interacts with its target, DNA topoisomerase II, leading to its inhibition This interaction disrupts the normal functioning of the enzyme, thereby affecting the processes of DNA replication and transcription
Biochemical Pathways
The inhibition of DNA topoisomerase II affects the DNA replication and transcription pathways . These are critical processes for cell division and protein synthesis. Disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds like febuxostat have been shown to have good oral bioavailability and are metabolized via multiple pathways involving cyp1a1, 1a2, 2c8, 2c9, ugt1a1, 1a8, 1a9 . The compound is excreted in both urine and feces
Result of Action
The inhibition of DNA topoisomerase II by this compound can lead to disruption of DNA replication and transcription . This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells. This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of the nitro group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL include other nitropyrimidine derivatives and compounds with similar aromatic and aliphatic structures.
Properties
IUPAC Name |
6-[(E)-2-[3-ethoxy-4-(2-methylpropoxy)phenyl]ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6/c1-4-26-15-9-12(6-8-14(15)27-10-11(2)3)5-7-13-16(21(24)25)17(22)20-18(23)19-13/h5-9,11H,4,10H2,1-3H3,(H2,19,20,22,23)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURLANUCCQQNIN-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-])OCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-chloro-6-methoxy-4-[(E)-2-quinolin-2-ylethenyl]phenyl] acetate](/img/structure/B5411612.png)
![4-chloro-N-[(1Z)-3-(cyclohexylamino)-1-(2-methyl-2H-chromen-3-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5411623.png)
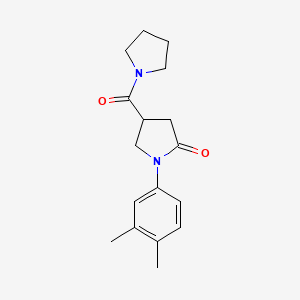
![2-{1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]pyrrolidin-2-yl}pyridine](/img/structure/B5411629.png)
![4-[(E)-[2-(3-bromophenyl)-1-(3-morpholin-4-ylpropyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B5411644.png)
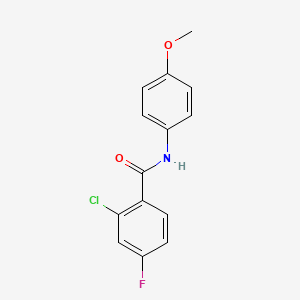
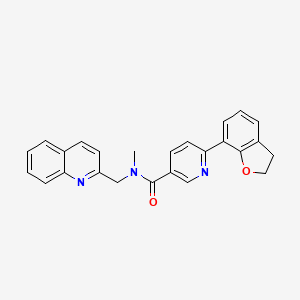
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5411661.png)
![(4aS*,8aR*)-6-(3-furoyl)-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5411666.png)
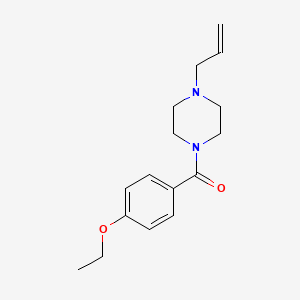
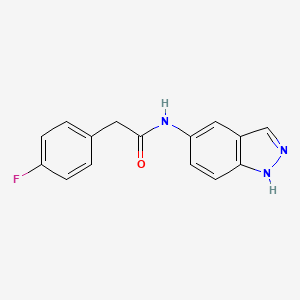
![N-(3-chloro-2-methylphenyl)-2-[[5-(2-methylpropyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B5411679.png)
![N-[(2-BROMOPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5411685.png)
